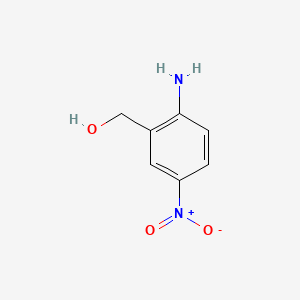

(2-amino-5-nitrophenyl)methanol

Description

The exact mass of the compound 2-Amino-5-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALBFKUNCXFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998483 | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77242-30-9 | |

| Record name | 2-Amino-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77242-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077242309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (2-amino-5-nitrophenyl)methanol (CAS No. 77242-30-9), a key building block for researchers, medicinal chemists, and professionals in drug development. This document emphasizes the practical application of this compound, grounded in established scientific principles and experimental data.

Introduction and Strategic Importance

This compound is a substituted aromatic alcohol that holds significant value as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring an amine, a nitro group, and a primary alcohol on a benzene scaffold, allows for a wide range of chemical transformations. The specific ortho-amino, para-nitro substitution pattern creates a unique electronic and steric environment, influencing the reactivity of each functional group. This makes it a particularly valuable precursor in the synthesis of complex heterocyclic systems, a common motif in many biologically active molecules. For drug development professionals, understanding the nuances of this molecule's properties and reactivity is paramount for its effective incorporation into synthetic routes targeting novel therapeutics.

Molecular Structure and Chemical Properties

The structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and a hydroxymethyl group at position 1. The presence of both an electron-donating amino group and an electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 77242-30-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | Light brown to green solid | [1] |

| Melting Point | 141-142 °C | [3] |

| Boiling Point (Predicted) | 427.3 ± 30.0 °C | [1] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.67 ± 0.10 | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the reported spectroscopic data.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption peaks for this compound are:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3365 | N-H stretching (amine) |

| 2918 | C-H stretching (aromatic) |

| 1612 | N-H bending (amine) |

| 1528, 1345 | N-O stretching (nitro) |

| 1239 | C-N stretching (aromatic) |

| 1051 | C-O stretching (alcohol) |

| 755 | C-H out-of-plane bending |

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum image is not readily accessible, reported ¹H and ¹³C NMR data in CDCl₃ are available. It is important to note that some literature data may be for derivative compounds, so careful comparison with experimentally obtained spectra is crucial for unambiguous identification.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For this compound, the expected exact mass can be calculated and compared with the experimental value.

Synthesis of this compound

There are several reported methods for the synthesis of this compound. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Two common methods are outlined below.

Method 1: Reduction of 2-amino-5-nitrobenzaldehyde

This method involves the selective reduction of the aldehyde functional group in the presence of a nitro and an amino group. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mild nature, which typically does not reduce the nitro group under these conditions.

Caption: Synthetic workflow for this compound via reduction.

Experimental Protocol:

-

Suspend 2-amino-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

While stirring at ambient temperature, add sodium borohydride (0.27 eq) in small portions. The portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction.

-

Continue stirring the reaction mixture for 1 hour after the final addition of NaBH₄.

-

Carefully acidify the reaction mixture with 2 N hydrochloric acid to quench the excess sodium borohydride. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.

-

Basify the mixture to a pH of 8-9 with solid sodium carbonate. This neutralizes the acid and ensures the product is in its free base form for efficient extraction.

-

Extract the product into diethyl ether (3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from water to yield pure this compound.[3]

Method 2: Reduction of 5-nitroanthranilic acid

This method utilizes a more powerful reducing agent, borane-tetrahydrofuran complex (BH₃·THF), to reduce the carboxylic acid to a primary alcohol.

Experimental Protocol:

-

Dissolve 5-nitroanthranilic acid (1.0 eq) in tetrahydrofuran (THF) in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex (3.2 eq) via a cannula or dropping funnel. The slow addition at a low temperature is necessary to control the reaction rate and prevent side reactions.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water, followed by 1 M HCl. This step hydrolyzes the borane complexes.

-

Add a 1 M solution of potassium carbonate to neutralize the mixture.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Applications in Drug Discovery

The strategic placement of functional groups in this compound makes it a valuable starting material for the synthesis of various pharmaceutical scaffolds. A notable application is its use in the preparation of Spiropyridooxazinepyrrolidine compounds.[1][4] These compounds have been identified as potent dual inhibitors of Factor XIa (FXIa) and plasma kallikrein.[1]

Therapeutic Target: Factor XIa and Plasma Kallikrein

Factor XIa and plasma kallikrein are serine proteases that play significant roles in the coagulation cascade and inflammatory processes, respectively.[2][5][6]

-

Factor XIa (FXIa): This enzyme is involved in the amplification of the coagulation cascade.[5][6] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as stroke and deep vein thrombosis, with a potentially lower risk of bleeding compared to traditional anticoagulants like warfarin.[2]

-

Plasma Kallikrein: This enzyme is implicated in various inflammatory conditions and is a key player in the pathophysiology of diabetic complications, including diabetic retinopathy and macular edema, by increasing vascular permeability.[2]

Therefore, dual inhibition of FXIa and plasma kallikrein represents an attractive approach for developing novel therapeutics for a range of cardiovascular and diabetes-related diseases.[1][2]

Caption: Role of this compound in drug development.

The pyrrolidine moiety, which can be constructed using intermediates derived from this compound, is a versatile scaffold in drug discovery due to its three-dimensional structure and ability to present substituents in specific spatial orientations, which is crucial for potent and selective binding to biological targets.[7][8]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H372: Causes damage to organs through prolonged or repeated exposure.[2]

-

H411: Toxic to aquatic life with long lasting effects.[2]

GHS Pictograms:

-

Exclamation mark (GHS07)

-

Health hazard (GHS08)

-

Environment (GHS09)

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use in a well-ventilated area or under a fume hood.

For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and synthetic routes. Its true value for researchers and drug development professionals lies in its application as a precursor to complex heterocyclic structures with significant therapeutic potential, particularly in the development of novel anticoagulants and treatments for diabetic complications. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective use in the laboratory and beyond.

References

- 1. Inhibitors of Factor XIa and Plasma Kallikrein May Treat Thromboembolic Disorders and Many Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-amino-5-nitrobenzyl alcohol | 77242-30-9 [chemicalbook.com]

- 4. This compound , 97% , 77242-30-9 - CookeChem [cookechem.com]

- 5. Role of Factor XIa and Plasma Kallikrein in Arterial and Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemoselective Synthesis of (2-amino-5-nitrophenyl)methanol

Abstract: This guide provides a comprehensive technical overview for the synthesis of (2-amino-5-nitrophenyl)methanol from 2-amino-5-nitrobenzoic acid. The core of this transformation lies in the chemoselective reduction of a carboxylic acid in the presence of a reducible nitro group and an aromatic amine. This document details the strategic selection of borane-based reagents, explores the underlying reaction mechanism, and presents a detailed, step-by-step experimental protocol. Furthermore, it addresses critical safety considerations, troubleshooting strategies, and methods for product characterization, targeting researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring an amino group, a nitro group, and a primary alcohol on a benzene ring, offers multiple points for further chemical modification. The synthesis of this compound from 2-amino-5-nitrobenzoic acid presents a classic chemoselectivity challenge. A suitable reducing agent must selectively convert the carboxylic acid to an alcohol without affecting the electronically sensitive and easily reducible nitro group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they typically also reduce nitro groups, making them unsuitable for this specific transformation without complex protecting group strategies.[3][4][5]

This guide focuses on a robust and selective method utilizing a borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its remarkable ability to selectively reduce carboxylic acids in the presence of various other functional groups, including nitro groups.[3][4][6]

Strategic Analysis: Reagent Selection and Mechanism

The Challenge of Chemoselectivity

The primary obstacle in this synthesis is the presence of three functional groups with varying reactivities towards reducing agents. The carboxylic acid is relatively difficult to reduce, often requiring strong hydride donors. Conversely, the aromatic nitro group is highly susceptible to reduction, typically yielding an amine. The goal is to identify a reagent that exhibits a strong kinetic preference for the carboxylic acid over the nitro group.

Borane Complexes: The Reagent of Choice

Borane (BH₃), typically used as a stable complex with tetrahydrofuran (THF), is an ideal reagent for this transformation.[3][7] Unlike nucleophilic hydride reagents (e.g., NaBH₄, LiAlH₄), borane is an electrophilic reducing agent. Its high affinity for the electron-rich carbonyl oxygen of the carboxylic acid, coupled with the acidic proton, facilitates a selective reaction pathway.[7][8][9] This method avoids the reduction of other functionalities like ketones, esters, and nitro groups.[3][6]

Mechanism of Borane Reduction

The reduction of a carboxylic acid with borane proceeds through a well-understood mechanism:

-

Initial Reaction: The acidic proton of the carboxylic acid rapidly reacts with a hydride from borane to release hydrogen gas and form an acyloxyborane intermediate.

-

Intermediate Formation: This intermediate can react with two more equivalents of the carboxylic acid to form a triacyloxyborane.

-

Intramolecular Hydride Transfer: The carbonyl group within the acyloxyborane intermediate is highly activated. A hydride is then transferred from the boron atom to the electrophilic carbonyl carbon. This process repeats, effectively reducing the carbonyl.

-

Hydrolysis (Work-up): The resulting borate ester is hydrolyzed during the aqueous work-up step to release the final primary alcohol product, this compound.

This multi-step process is what confers the high degree of selectivity for carboxylic acids.[7][8][9]

Caption: Mechanism of carboxylic acid reduction by borane.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Purity/Conc. | Notes |

| 2-Amino-5-nitrobenzoic acid | 616-79-5 | 182.14 | >98% | Starting material |

| Borane-THF complex | 14044-65-6 | 85.94 (complex) | 1.0 M in THF | Highly flammable, water-reactive |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99% | Reaction solvent |

| Methanol (MeOH) | 67-56-1 | 32.04 | Reagent grade | For quenching |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Reagent grade | Extraction solvent |

| Saturated NaCl solution (Brine) | N/A | N/A | Saturated | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M solution | For work-up |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution | For neutralization |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: To the flask, add 2-amino-5-nitrobenzoic acid (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M concentration).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a 1.0 M solution of borane-THF complex (approx. 2.0-3.0 eq) dropwise via a syringe over 30-60 minutes. Vigorous gas (H₂) evolution will be observed.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.

-

Work-up: Add 2 M HCl to the mixture and stir for 30 minutes to hydrolyze the borate ester. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To verify the presence of -OH, -NH₂, and -NO₂ functional groups and the absence of the carboxylic acid C=O stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

-

Melting Point: To compare with literature values.

Safety and Handling

-

Borane-THF Complex: BH₃·THF is a highly flammable liquid that reacts violently with water and protic solvents to release flammable hydrogen gas.[11][12][13][14] It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.[14] All equipment must be thoroughly dried before use. The reagent can also form explosive peroxides upon storage and should be handled with extreme care.[12][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[13][14]

-

Quenching: The quenching of excess borane is highly exothermic and releases hydrogen gas. This step must be performed slowly and in a well-ventilated fume hood, with the reaction vessel cooled in an ice bath.

-

Waste Disposal: Borane-containing waste must be quenched and neutralized before disposal according to institutional guidelines.

Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient amount of borane complex.- Reaction time is too short.- Presence of moisture in reagents or glassware. | - Increase the equivalents of BH₃·THF.- Extend the reaction time and monitor by TLC.- Ensure all glassware is flame-dried and solvents are anhydrous. |

| Low Yield | - Product loss during aqueous work-up or extraction.- Inefficient purification. | - Perform multiple extractions (3-4 times) with ethyl acetate.- Ensure pH is appropriate during work-up to keep the product in the organic phase.- Optimize the solvent system for column chromatography. |

| Formation of Side Products | - Over-reduction if reaction temperature is too high.- Impurities in the starting material. | - Maintain strict temperature control, especially during reagent addition.- Ensure the purity of the starting 2-amino-5-nitrobenzoic acid. |

Conclusion

The synthesis of this compound from 2-amino-5-nitrobenzoic acid is effectively achieved through the chemoselective reduction using a borane-THF complex. This method demonstrates high functional group tolerance, providing a reliable route to this versatile chemical intermediate. Careful attention to anhydrous reaction conditions and safety protocols is paramount for a successful and safe synthesis. The protocol outlined in this guide serves as a robust starting point for researchers, enabling the efficient production of this valuable compound for further applications in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 3. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rzepa.net [rzepa.net]

- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. media.msanet.com [media.msanet.com]

Spectroscopic Profile of (2-amino-5-nitrophenyl)methanol: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed spectroscopic analysis of (2-amino-5-nitrophenyl)methanol (CAS No. 77242-30-9), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy. Due to the limited availability of complete, publicly accessible experimental spectra, this guide combines available experimental data with predictive analysis and comparisons to analogous structures to provide a robust and scientifically grounded characterization.

Introduction

This compound, also known as 2-amino-5-nitrobenzyl alcohol, is a substituted aromatic compound with significant potential in organic synthesis, serving as a versatile building block for various pharmaceutical and materials science applications. The presence of three distinct functional groups—an amino group, a nitro group, and a hydroxymethyl group—on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic techniques such as NMR and IR spectroscopy are indispensable tools for achieving this. This guide offers an in-depth analysis of the expected and observed spectroscopic data for this compound, providing a foundational understanding for researchers working with this compound.

Molecular Structure and Functional Groups

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The key structural features are:

-

Aromatic Ring: A benzene ring substituted at positions 1, 2, and 5.

-

Amino Group (-NH₂): An electron-donating group at position 2.

-

Nitro Group (-NO₂): A strong electron-withdrawing group at position 5.

-

Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent at position 1.

The interplay of the electronic effects of these substituents significantly influences the chemical environment of each proton and carbon atom, which is reflected in the NMR spectra. Similarly, the characteristic vibrational modes of these functional groups are readily identifiable in the IR spectrum.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR and IR spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard due to its chemical inertness and single, sharp signal at 0 ppm.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a typical spectral width of -2 to 12 ppm is used.

-

For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient.

-

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid and liquid samples.

Protocol:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in this compound.

Table 1: Experimental IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3365 | N-H | Asymmetric Stretch (Amine) |

| 2918 | C-H | Stretch (Aromatic) |

| 1612 | C=C | Stretch (Aromatic) |

| 1528 | N-O | Asymmetric Stretch (Nitro) |

| 1345 | N-O | Symmetric Stretch (Nitro) |

| 1239 | C-N | Stretch (Aromatic Amine) |

| 1051 | C-O | Stretch (Primary Alcohol) |

| 755 | C-H | Out-of-Plane Bend (Aromatic) |

Data sourced from ChemicalBook, while noting the inconsistencies in their other provided data, these IR values are chemically plausible for the proposed structure.[1]

Interpretation:

-

The prominent broad band at 3365 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine. The O-H stretch of the alcohol is likely overlapping in this region.

-

The peak at 2918 cm⁻¹ corresponds to the C-H stretching of the aromatic ring.

-

The absorption at 1612 cm⁻¹ is attributed to the C=C stretching vibrations within the benzene ring.

-

The strong absorptions at 1528 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

The peak at 1239 cm⁻¹ is indicative of the C-N stretching of the aromatic amine.

-

The absorption at 1051 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

-

The peak at 755 cm⁻¹ is due to the out-of-plane C-H bending of the substituted benzene ring.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 | d | H-6 |

| ~7.8 | dd | H-4 |

| ~6.8 | d | H-3 |

| ~4.8 | s | -CH₂OH |

| ~4.5 (broad) | s | -NH₂ |

| ~2.0 (broad) | s | -OH |

Interpretation:

-

Aromatic Protons: The aromatic region is expected to show three signals corresponding to the three protons on the benzene ring.

-

H-6: This proton is ortho to the electron-withdrawing nitro group and is expected to be the most deshielded, appearing as a doublet.

-

H-4: This proton is ortho to the nitro group and meta to the amino group, appearing as a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating amino group and will be the most shielded of the aromatic protons, appearing as a doublet.

-

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet.

-

Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Hydroxyl Proton (-OH): The hydroxyl proton will also likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, a complete, verified experimental ¹³C NMR spectrum is not available. The predicted chemical shifts are presented below.

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 |

| ~140 | C-5 |

| ~130 | C-1 |

| ~125 | C-6 |

| ~115 | C-4 |

| ~110 | C-3 |

| ~64 | -CH₂OH |

Interpretation:

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring due to the lack of symmetry.

-

C-2 and C-5: The carbons directly attached to the amino and nitro groups, respectively, will be significantly affected by their electronic effects and will appear at the extremes of the aromatic region. C-2 (attached to -NH₂) will be shielded, while C-5 (attached to -NO₂) will be deshielded.

-

C-1, C-3, C-4, and C-6: The remaining four aromatic carbons will have chemical shifts influenced by their proximity to the substituents.

-

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the aliphatic region, typically around 60-65 ppm.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While a complete set of experimentally verified spectra is not currently available in the public domain, this guide offers a robust framework for the characterization of this compound. The provided IR data, coupled with the predicted ¹H and ¹³C NMR spectra, offers a detailed and scientifically sound basis for the structural elucidation of this compound. Researchers and scientists can utilize this guide as a reference for confirming the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development endeavors.

References

An In-depth Technical Guide to the Solubility of (2-amino-5-nitrophenyl)methanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of (2-amino-5-nitrophenyl)methanol. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on empowering researchers with the foundational knowledge and practical methodologies to ascertain its solubility in various common organic solvents. We delve into the theoretical principles governing the solubility of substituted aromatic compounds, provide a detailed, field-proven experimental protocol using the gold-standard shake-flask method, and discuss the critical safety considerations for handling the compound and associated solvents.

Introduction: The Significance of Solubility in Research and Development

This compound, with its molecular formula C₇H₈N₂O₃, is a substituted aromatic compound featuring both an amino (-NH₂) and a nitro (-NO₂) group, as well as a hydroxymethyl (-CH₂OH) group.[1][2] The interplay of these functional groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter in numerous scientific and industrial applications, including:

-

Drug Discovery and Formulation: Solubility is a cornerstone of a drug candidate's developability.[3][4] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug.[3][4] Understanding the solubility of compounds like this compound in various solvents is essential for designing appropriate formulation strategies.

-

Chemical Synthesis: In synthetic organic chemistry, the choice of solvent is paramount. A solvent must be able to dissolve reactants to a sufficient concentration for the reaction to proceed efficiently. Therefore, knowledge of the solubility of starting materials and intermediates, such as this compound, is crucial for reaction optimization.

-

Purification and Crystallization: Techniques like recrystallization, a common method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound in a given solvent at different temperatures. Similarly, chromatographic purification methods rely on the partitioning of a compound between a stationary and a mobile phase, a process heavily influenced by solubility.[5]

Given the pivotal role of solubility, this guide provides the necessary tools to experimentally determine and theoretically understand the solubility profile of this compound.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by a balance of the following factors:

-

Polarity: The presence of the polar nitro (-NO₂), amino (-NH₂), and hydroxyl (-OH) groups makes this compound a polar molecule.[7][8] Therefore, it is expected to have higher solubility in polar organic solvents.

-

Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors.[2] Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are likely to be good solvents for this compound.

-

Aromatic Stacking: The benzene ring allows for π-π stacking interactions. Aromatic solvents like toluene may exhibit some degree of solubility due to these interactions.

-

Molecular Size and Shape: While not the dominant factor for small molecules, the overall size and rigidity of the molecule can influence how well it fits into the solvent lattice.

Based on these principles, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amino and hydroxyl groups. High polarity matches that of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | High polarity. Can act as hydrogen bond acceptors. DMSO is a particularly strong polar aprotic solvent.[9] |

| Nonpolar Aprotic | Hexane, Toluene | Low | "Like dissolves like" principle suggests poor solubility due to the large difference in polarity. Toluene may show slightly better solubility than hexane due to potential π-π stacking. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderately polar. May offer some solubility but less than highly polar solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][9] The principle involves creating a saturated solution of the compound in the solvent of interest by allowing it to equilibrate for a sufficient period. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or glass-stoppered flasks[10]

-

Orbital shaker or thermomixer capable of maintaining a constant temperature[4]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Protocol

-

Preparation of the Test System:

-

Weigh an excess amount of solid this compound into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution. A 5-fold excess over the estimated solubility is a good starting point.[10]

-

Add a known volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[3][10] It is advisable to test multiple time points (e.g., 24h and 48h) to ensure that equilibrium has been reached.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles. This step is crucial to avoid overestimation of the solubility.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

The concentration of this compound in the diluted supernatant can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of this compound in the same solvent. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Develop an appropriate HPLC method with a suitable column and mobile phase. Prepare a calibration curve and determine the concentration of the sample.

-

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in standard units such as mg/mL, g/L, or mol/L, along with the experimental temperature.

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method.

Molecular Interactions and Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules.

References

- 1. This compound | 77242-30-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.ws [chem.ws]

- 7. kmchemistry.com [kmchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2-amino-5-nitrophenyl)methanol, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental chemical properties, provides detailed synthesis and purification protocols, explores its reactivity, and highlights its applications as a key building block in the synthesis of bioactive molecules.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring an aminobenzyl alcohol scaffold with a nitro group substituent. These functional groups impart a unique combination of reactivity and electronic properties, making it a valuable synthon in organic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 77242-30-9 | [2] |

| Appearance | Light brown to green solid | [2] |

| Melting Point | 141-142 °C | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor. The following protocol, adapted from established procedures, provides a reliable method for its preparation and subsequent purification.[2]

Synthesis Workflow

References

Health and safety information for 2-amino-5-nitrobenzenemethanol

Defining Initial Search Parameters

I'm starting by defining the search parameters for 2-amino-5-nitrobenzenemethanol. I'm focusing on its hazards – physical, chemical, and toxicological – based on initial Google searches. My goal is to quickly gather and prioritize critical health and safety data.

Prioritizing Hazard Research

I've initiated comprehensive searches to identify primary hazards of 2-amino-5-nitrobenzenemethanol, focusing on physical, chemical, and toxicological properties from reputable sources. I'm actively seeking data on safe handling, storage, and disposal protocols, including recommended PPE and emergency procedures. Concurrently, I'm investigating biological effects, toxicity mechanisms, metabolism, and bioaccumulation potential, also reviewing relevant regulations.

Conducting Comprehensive Searches

I'm now diving into the specifics of 2-amino-5-nitrobenzenemethanol. My initial Google sweeps are underway, with a particular focus on locating safety data sheets, peer-reviewed articles, and regulatory information from OSHA, REACH, and GHS. I'm prioritizing data on handling, storage, disposal, PPE, and emergency procedures, alongside biological effects and toxicity. I aim to create a structured and in-depth guide.

Analyzing Chemical Data

I've initiated research on 2-amino-5-nitrobenzenemethanol, but early Google results present a challenge, often conflating it with similar compounds like 2-amino-5-nitrophenol. This requires a more refined search strategy to pinpoint specific health and safety data for the target substance.

Pinpointing Specific Data

I'm now focusing on 2-amino-5-nitrobenzenemethanol (CAS 77242-30-9). While initial hits exist, a comprehensive Safety Data Sheet remains elusive. My search strategy is narrowing to find specific toxicological studies and regulatory info. Results on related compounds will support my understanding.

Refining Search Strategies

I'm now concentrating on CAS 77242-30-9, aiming for a comprehensive Safety Data Sheet and specific toxicological studies. While GHS info is present, a deeper dive into regulatory data and detailed handling/disposal protocols is needed. My refined search will uncover precise safety guidelines for this particular compound. I'm leveraging information on similar aminonitro-aromatics to inform the understanding of potential hazards.

Targeting Precise Information

I'm now concentrating my search efforts on the precise compound, focusing on a comprehensive Safety Data Sheet and specific toxicological studies for 2-amino-5-nitrobenzenemethanol. While some GHS information is available, a deeper dive into regulatory data and detailed handling and disposal protocols is essential for a complete guide. I'm prioritizing direct information on the target compound, using data on related substances only to supplement understanding of potential risks where necessary. The aim is to create a fully accurate and authoritative document.

Examining Hazard Profile

I've been looking into the hazards associated with "2-amino-5-nitrobenzenemethanol". Chemical Book provided vital GHS hazard statements: H302 indicating harmful if swallowed, and H411 suggesting toxicity to aquatic life. This information is crucial for safe handling.

Analyzing Safety Gaps

My research has turned up additional GHS hazard statements beyond what I initially noted. Chemical Book reveals it's now classified as a danger! The search also provided precautionary statements and associated pictograms. While this is encouraging, a comprehensive SDS remains elusive. This critical document would offer specific toxicological details and hazard management procedures I need to make the safety guide more complete. I'm focusing on locating the full SDS now.

Searching for More Details

I'm now hunting for a complete Safety Data Sheet (SDS) for "2-amino-5-nitrobenzenemethanol" and "(2-Amino-5-nitrophenyl)methanol." I've scoured multiple sources but have had no luck yet. I'm also digging for any specific toxicological or ecotoxicological study reports. Meanwhile, I'm gathering details on PPE and emergency protocols applicable to this chemical class, as it could be useful later. If a comprehensive SDS remains elusive, I will proceed by synthesizing relevant data.

Developing Guide Structure

I've made headway with hazard information for 2-amino-5-nitrobenzenemethanol, now focusing on the guide's framework. Chemical Book provided GHS classifications, hazard, and precautionary statements. Though a full SDS is still needed, the plan is to build out sections on first aid, handling, and disposal based on available data and chemical class best practices, ensuring clear distinctions between specific and general information.

Locating Safety Data

I've successfully pinpointed crucial safety details for 2-amino-5-nitrobenzenemethanol from ChemicalBook, including GHS hazard statements (H302, H411, H372) and precautionary measures (P260). I'm now diving deeper to extract specific handling and storage guidelines.

Extracting More Details

I have extracted hazard statements, precautionary measures, the signal word "Danger," and GHS pictograms. Now, I'm analyzing linked SDSs from CymitQuimica and Combi-Blocks to find specific toxicological data and disposal procedures. A targeted search for publicly available studies will complete the health and safety profile.

Refining Data Extraction

I'm now diving into the SDSs from CymitQuimica and Combi-Blocks. I've uncovered hazard statements, precautionary measures, and pictograms from ChemicalBook. I will cross-reference and extract detailed data on specific toxicological endpoints, first aid, firefighting, and disposal from the SDSs. I'll then perform a targeted literature search for published studies on the specific compound. I'm focusing on creating an in-depth technical guide for you, including experimental protocols.

Acquiring Hazard Data

I've just obtained important GHS hazard details for 2-amino-5-nitrobenzenemethanol (CAS 77242-30-9). My search turned up a valuable Safety Data Sheet from Combi-Blocks. I've noted skin irritation (H315) and eye irritation (H319) among the key concerns.

Confirming Hazard Profiles

I'm now investigating conflicting GHS hazard information for 2-amino-5-nitrobenzenemethanol. ChemicalBook lists H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) – a more serious classification than the initial Combi-Blocks SDS. My next step involves checking the ECHA C&L Inventory and other sources to either confirm or refute these discrepancies.

Resolving Hazard Conflicts

I've gathered essential GHS hazard data, including H315, H319, and H335, from Combi-Blocks, along with precautionary statements. However, ChemicalBook's H302, H411, and H372 present a significant discrepancy, indicating more severe hazards. I'll check ECHA's C&L Inventory and other sources to reconcile these differences and strengthen the technical guide's reliability. I also lack detailed toxicological and firefighting information.

An In-depth Technical Guide to (2-amino-5-nitrophenyl)methanol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (2-amino-5-nitrophenyl)methanol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's historical context, detailed synthesis protocols, thorough characterization, and known applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Historical Context

This compound, also known as 2-amino-5-nitrobenzyl alcohol, is an aromatic organic compound featuring a benzene ring substituted with a hydroxymethyl group, an amino group, and a nitro group at positions 1, 2, and 5, respectively. This trifunctional arrangement makes it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic systems of medicinal interest.

While the precise historical moment of its first discovery is not prominently documented in readily available literature, its utility as a synthetic intermediate has been recognized in various research endeavors. The compound is structurally related to other significant industrial chemicals, such as 2-amino-5-nitrophenol, but possesses distinct properties and applications due to the presence of the methanol group instead of a phenol. Its importance lies in its ability to undergo a variety of chemical transformations at its three functional groups, allowing for the strategic construction of elaborate molecular architectures. A notable early and detailed synthesis protocol is the reduction of 2-amino-5-nitrobenzaldehyde, which has provided a reliable route to this valuable intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 77242-30-9 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Butter-like solid | [3] |

| Melting Point | 141-142 °C | [4] |

| Boiling Point | 427.3 ± 30.0 °C (Predicted) | [3] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption peaks for this compound are observed at:

-

3365 cm⁻¹: N-H stretching vibrations of the primary amine.

-

2918 cm⁻¹: C-H stretching of the methylene group.

-

1612 cm⁻¹: N-H bending of the primary amine.

-

1528 cm⁻¹ & 1345 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

1051 cm⁻¹: C-O stretching of the primary alcohol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 169.0608.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a corresponding aldehyde or carboxylic acid. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Reduction of 2-Amino-5-nitrobenzaldehyde

A well-documented and reliable method for the preparation of this compound is the reduction of 2-amino-5-nitrobenzaldehyde using a mild reducing agent such as sodium borohydride.[4]

Experimental Protocol:

-

Suspension: A suspension of 2-amino-5-nitrobenzaldehyde (6.0 g) in ethanol (250 ml) is stirred at ambient temperature.

-

Reduction: Sodium borohydride (1.6 g) is added in small portions to the stirred suspension. The reaction mixture is then stirred for an additional hour.

-

Quenching: The reaction is quenched by acidification with 2 N hydrochloric acid to destroy any excess sodium borohydride.

-

Neutralization and Extraction: The mixture is then basified to a pH of 8-9 with solid sodium carbonate. The product is extracted with diethyl ether (3 x 200 ml).

-

Purification: The combined organic extracts are dried, and the solvent is evaporated. The resulting residue is crystallized from water (approximately 200 ml) to yield this compound.[4]

Synthesis via Reduction of 2-Amino-5-nitrobenzoic Acid

Another plausible synthetic route is the reduction of the carboxylic acid group of 2-amino-5-nitrobenzoic acid. While detailed protocols for this specific transformation are not as readily available in the literature as the aldehyde reduction, it represents a viable alternative. This reduction can typically be achieved using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), though care must be taken to avoid reduction of the nitro group.

Conceptual Workflow:

-

Dissolution: 2-amino-5-nitrobenzoic acid would be dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).

-

Reduction: A solution of the reducing agent (e.g., BH₃·THF) would be added dropwise at a controlled temperature (often 0 °C).

-

Workup: The reaction would be carefully quenched, followed by an extractive workup and purification by crystallization or chromatography.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as an intermediate in the synthesis of more complex molecules. The presence of the amino, nitro, and hydroxymethyl groups allows for a variety of subsequent chemical modifications.

A key application is in the preparation of heterocyclic compounds. For instance, it has been used in the synthesis of Spiropyridooxazinepyrrolidine compounds, which have been investigated as dual inhibitors of factor XIa and plasma kallikrein, targets of interest in the development of antithrombotic agents.[3]

The amino group can be readily acylated, alkylated, or diazotized, providing a handle for further functionalization. The nitro group can be reduced to an amine, which can then participate in a range of reactions, such as the formation of amides or heterocycles. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This multi-functional nature makes this compound a valuable precursor in the construction of diverse molecular scaffolds for medicinal chemistry and materials science.

Safety and Handling

Due to the lack of a specific, comprehensive safety data sheet for this compound, it is prudent to handle this compound with care, assuming it may possess hazards similar to other nitroaromatic and amino compounds. It is crucial to distinguish its safety profile from that of 2-amino-5-nitrophenol, which is a known skin sensitizer.[5]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.

As with any chemical, researchers should consult any available safety data sheets from the supplier and perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides multiple avenues for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. While its historical origins are not extensively documented, reliable synthetic protocols, such as the reduction of 2-amino-5-nitrobenzaldehyde, are available. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in the laboratory. Further research into its applications is likely to uncover new and innovative uses for this important building block.

References

Theoretical and computational studies of (2-amino-5-nitrophenyl)methanol

An In-Depth Technical Guide to the Theoretical and Computational Analysis of (2-amino-5-nitrophenyl)methanol

Abstract

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring amino, nitro, and hydroxylmethyl groups on a phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical agents. This guide provides a comprehensive theoretical and computational exploration of the molecule, detailing its structural, vibrational, and electronic properties. By integrating Density Functional Theory (DFT) calculations with established experimental principles, we offer a framework for understanding and predicting the molecule's behavior, underpinning its application in drug development and chemical synthesis.

Introduction: The Significance of a Versatile Synthon

Substituted nitroanilines are a cornerstone of modern organic synthesis. The presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group creates a unique electronic environment within the aromatic ring, influencing its reactivity and spectroscopic characteristics.[1][2] this compound, also known as 2-amino-5-nitrobenzyl alcohol, adds a hydroxymethyl (-CH₂OH) group to this scaffold, providing an additional site for chemical modification.

This unique combination of functional groups makes the molecule a valuable intermediate for synthesizing a range of therapeutic agents, including kinase inhibitors, which are pivotal in cancer therapy, and novel antimicrobial compounds.[3][4][5] Understanding the molecule's fundamental properties—from its three-dimensional geometry and vibrational modes to its electronic frontier orbitals—is crucial for designing efficient synthetic pathways and predicting its interaction with biological targets.

This guide employs a first-principles computational approach, primarily using Density Functional Theory (DFT), to elucidate these properties. We will detail the computational workflows, correlate the theoretical findings with expected experimental data, and provide actionable protocols for researchers in the field.

Molecular Structure and Synthesis

The foundational step in any analysis is confirming the molecule's structure and understanding its synthesis.

Molecular Structure

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 5 with a hydroxymethyl, an amino, and a nitro group, respectively. The interplay between the electron-donating amino group and the electron-withdrawing nitro group significantly influences the geometry and electron distribution of the phenyl ring.[1]

References

- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Introduction: The Significance of the Aminonitrobenzyl Scaffold

An In-Depth Technical Guide to the Isomers and Analogues of (2-amino-5-nitrophenyl)methanol

This compound, also known as 2-amino-5-nitrobenzyl alcohol, is a substituted aromatic compound featuring a benzene ring functionalized with an amino (-NH₂), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups, combined with the reactive benzylic alcohol, makes it a versatile chemical building block. Its structure is a valuable scaffold in organic synthesis, particularly for constructing more complex heterocyclic systems and as a precursor for various functional materials and biologically active molecules. This guide provides a detailed exploration of this compound, its constitutional isomers, and key structural analogues, focusing on their synthesis, characterization, and applications for researchers in chemistry and drug development.

Part 1: The Isomeric Landscape of (Aminonitrophenyl)methanol

Isomers are compounds that share the same molecular formula but have different arrangements of atoms.[1] In the case of (aminonitrophenyl)methanol (C₇H₈N₂O₃), constitutional isomers arise from the different possible positions of the three substituent groups on the benzene ring. Understanding the properties of each isomer is critical, as even a minor positional change can dramatically alter the molecule's chemical reactivity, physical properties, and biological activity.

The primary isomers of (aminonitrophenyl)methanol are systematically cataloged below. Their distinct properties underscore the importance of precise regiochemical control during synthesis.

Caption: Logical relationships between the core compound, its isomers, and analogues.

Comparative Data of (Aminonitrophenyl)methanol Isomers

The following table summarizes the key physical and chemical properties of this compound and its primary constitutional isomers, providing a basis for their identification and differentiation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance | Melting Point (°C) |

| This compound | C₇H₈N₂O₃ | 168.15 | 77242-30-9 | - | 141-142[2] |

| (4-amino-3-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | 63189-97-9 | - | - |

| (4-amino-2-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | 22996-17-4 | - | - |

| (5-amino-2-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | 77376-03-5 | Dark Yellow Solid[3] | - |

| (2-amino-3-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | 139743-08-1 | - | - |

| (2-amino-6-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | 98451-51-5 | Solid[4] | - |

Note: Data for some isomers is sparse in publicly available literature, highlighting potential areas for further characterization research.

Part 2: Key Structural Analogues and Their Significance

Structural analogues are compounds with modifications to the core structure, such as altered functional groups or additional substituents. These modifications are often designed to fine-tune the molecule's properties for specific applications, such as enhancing biological activity or improving its utility as a synthetic intermediate.

-

Phenol Analogues (e.g., 2-amino-5-nitrophenol): Replacing the hydroxymethyl group with a hydroxyl group yields aminonitrophenols. These compounds are crucial intermediates, particularly in the synthesis of dyes and pharmaceuticals.[5] For instance, 2-amino-5-nitrophenol can be synthesized from o-aminophenol and is used as a starting material for benzoxazinone-based anticonvulsant agents.[6]

-

Benzophenone Analogues (e.g., 2-amino-5-nitrobenzophenone): Oxidation of the hydroxymethyl group to a benzoyl group leads to benzophenone derivatives.[7][8] 2-Amino-5-nitrobenzophenone is a known hydrolysis product of the drug Nitrazepam and serves as an important intermediate in medicinal chemistry.[7]

-

Substituted Benzyl Alcohol Analogues: The addition of other substituents to the aromatic ring can impart unique properties. A prominent example is 4,5-dimethoxy-2-nitrobenzyl alcohol , where two methoxy groups are added. This analogue is widely used as a photolabile protecting group in organic synthesis.[9] The nitrobenzyl ether linkage can be cleaved with UV light, allowing for the controlled release of a protected alcohol, a technique valuable in the synthesis of complex molecules and in materials science.[9] Similarly, 5-hydroxy-2-nitrobenzyl alcohol serves as a difunctional photo-responsive initiator for creating specialized block copolymers.[10][11][12]

Part 3: Synthesis and Characterization Protocols

The synthesis of these compounds typically involves the reduction of a more oxidized precursor or the functionalization of a substituted aniline or nitrobenzene. The protocols provided below are based on established, reliable methods from the chemical literature.

Protocol 1: Synthesis of this compound via Aldehyde Reduction

This protocol details the synthesis of the parent compound from its corresponding aldehyde, a common and efficient laboratory-scale method.[2] The causality behind each step is explained to provide a deeper understanding of the process.

Core Rationale: The synthesis relies on the chemoselective reduction of an aldehyde functional group to a primary alcohol using a mild reducing agent, sodium borohydride (NaBH₄). This reagent is chosen for its high selectivity for carbonyls, leaving the aromatic nitro group intact under these reaction conditions.

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-amino-5-nitrobenzaldehyde

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

2 N Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃), solid

-

Diethyl ether

-

Standard laboratory glassware, magnetic stirrer, and extraction equipment

Step-by-Step Procedure:

-

Preparation: Suspend 2-amino-5-nitrobenzaldehyde (e.g., 6.0 g) in ethanol (250 ml) in a suitable flask and stir at ambient temperature.[2]

-

Reduction: Add sodium borohydride (1.6 g) in small portions to the stirred suspension. The portion-wise addition helps to control the reaction rate and temperature.

-

Reaction: Continue stirring the reaction mixture for 1 hour at ambient temperature to ensure the reduction is complete.[2]

-

Quenching: Carefully make the reaction mixture acidic with 2 N hydrochloric acid. This step is crucial to neutralize and safely destroy any unreacted sodium borohydride, which would otherwise react vigorously with water in later steps.

-

Neutralization: Basify the mixture to a pH of 8-9 by adding solid sodium carbonate. This deprotonates the ammonium salt of the product (formed in the acidic step), returning it to the neutral amine form, which is soluble in organic solvents.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 ml). The product will preferentially move into the organic ether layer.[2]

-

Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from water (approx. 200 ml) to yield the pure 2-amino-5-nitrobenzyl alcohol.[2]

Protocol 2: General Method for Aromatic Nitro Group Reduction

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of these compounds and their analogues. While various methods exist, metal-free reduction offers advantages in terms of chemoselectivity and avoiding heavy metal contamination.

Core Rationale: This method uses trichlorosilane (HSiCl₃), an inexpensive and metal-free reducing agent, which demonstrates high chemoselectivity for the nitro group, leaving other reducible functional groups (like esters or nitriles) untouched.[13] Continuous-flow systems enhance safety and efficiency for this potentially exothermic reaction.

Materials:

-

Aromatic nitro compound

-

Trichlorosilane (HSiCl₃)

-

Acetonitrile (solvent)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (base)

-

Continuous-flow reactor system

Step-by-Step Procedure:

-

Solution Preparation: Prepare a solution of the aromatic nitro compound, the amine base (e.g., DIPEA), and trichlorosilane in acetonitrile.

-

Flow Reaction: Pump the solution through a heated continuous-flow reactor. The short residence time at an elevated temperature accelerates the reduction.[13]

-

Work-up: The output from the reactor is typically clean enough that a simple solvent evaporation is sufficient to isolate the corresponding aniline product in high yield.[13] This method avoids complex purification steps.

Characterization Data

Once synthesized, the identity and purity of the target compound must be confirmed. This compound has been characterized using standard spectroscopic techniques.

| Technique | Description of Key Signals |

| ¹H NMR | (400 MHz, CDCl₃) δ: Signals corresponding to aromatic protons, the CH₂ group of the alcohol (typically a singlet), and the NH₂ protons (broad singlet). Specific shifts include δ 7.61 (dd), 7.67 (s), and 8.29 (d) for the aromatic protons.[14] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: Signals for the six distinct aromatic carbons and one aliphatic carbon from the CH₂OH group.[14] |

| IR Spectroscopy | Characteristic absorption peaks are observed for O-H stretching (alcohol), N-H stretching (amine), and strong asymmetric/symmetric stretching of the NO₂ group (typically around 1530 and 1345 cm⁻¹).[14] |

| Mass Spectrometry | (HRMS, ESI) Provides the exact mass of the molecule, confirming its elemental composition. For C₇H₈N₂O₃, the [M+H]⁺ ion would be calculated and measured.[14] |

Part 4: Biological Activity and Applications in Drug Development

The nitro group is a critical pharmacophore in many therapeutic agents. Its strong electron-withdrawing nature affects the molecule's overall electronic properties and can be crucial for receptor binding.[15] Furthermore, the biological activity of many nitroaromatic compounds is dependent on the in-situ reduction of the nitro group.

Caption: Bioactivation pathway of nitroaromatic compounds.